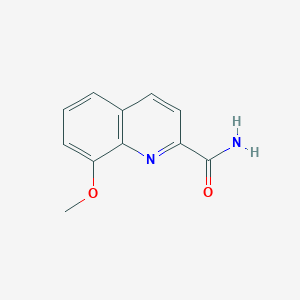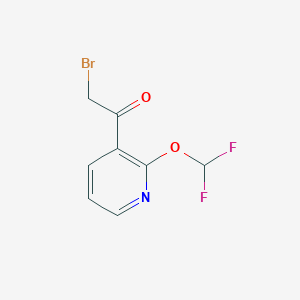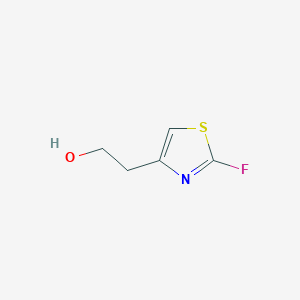
(R)-2-(Dimethylamino)-2-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Dimethylamino)-2-phenylbutan-1-ol is a chiral compound with a dimethylamino group and a phenyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-2-phenylbutan-1-ol typically involves the reaction of a suitable precursor with dimethylamine. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Dimethylamino)-2-phenylbutan-1-ol may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic reduction are also explored for large-scale production, ensuring high enantiomeric purity and cost-effectiveness.
化学反応の分析
Types of Reactions
®-2-(Dimethylamino)-2-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-2-(Dimethylamino)-2-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of ®-2-(Dimethylamino)-2-phenylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl group provides hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
類似化合物との比較
Similar Compounds
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(Dimethylamino)-2-phenylpropan-1-ol: A structurally similar compound with a shorter carbon chain.
2-(Dimethylamino)-2-phenylethanol: Another related compound with a different carbon chain length.
Uniqueness
®-2-(Dimethylamino)-2-phenylbutan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(2R)-2-(dimethylamino)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3/t12-/m0/s1 |
InChIキー |
JDCWNZJOVSBOLK-LBPRGKRZSA-N |
異性体SMILES |
CC[C@](CO)(C1=CC=CC=C1)N(C)C |
正規SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)


![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)

![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
